

Acumapimod: A Technical Guide for Inflammation Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acumapimod (formerly BCT-197) is a potent, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of **Acumapimod**, summarizing its mechanism of action, preclinical and clinical data in inflammatory diseases, with a focus on Chronic Obstructive Pulmonary Disease (COPD). Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.

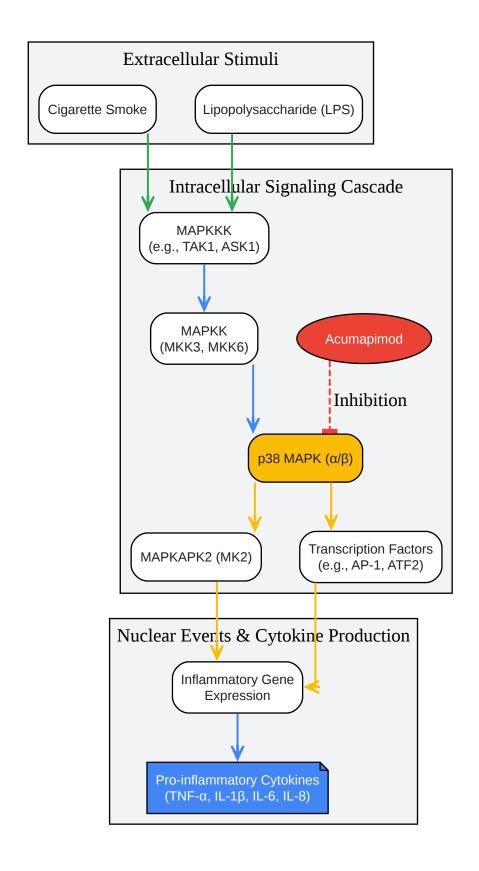
Core Concepts: Mechanism of Action

Acumapimod is a selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines and is activated by cellular stressors such as cigarette smoke and lipopolysaccharide (LPS), both of which are significant contributors to the inflammatory environment in COPD.[2][3][4] By inhibiting p38 MAPK, **Acumapimod** effectively downregulates the expression and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 beta (IL-1 β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][5] This targeted anti-inflammatory action makes **Acumapimod** a promising therapeutic candidate for a range of inflammatory conditions.

Signaling Pathway



The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for **Acumapimod**.





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Figure 1: p38 MAPK Signaling Pathway and Acumapimod's Point of Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Acumapimod**.

Table 1: In Vitro Activity

Target	IC50	Reference
ρ38α ΜΑΡΚ	< 1 µM	[5]

Table 2: Clinical Efficacy in Acute Exacerbations of COPD (AECOPD) - AETHER Study (NCT02700919)

Treatment Group	N	Change in FEV1 from Baseline at Day 7 (mL)	p-value vs Baseline	Reduction in Re- hospitalizati ons vs Placebo	Reference
High Dose Acumapimod	94	+84	0.012	50.3% (p=0.043)	[3]
Low Dose Acumapimod	94	+115	<0.001	Not Reported	[3]
Placebo	94	Not significant	0.102	-	[3]

Table 3: Clinical Efficacy in AECOPD - Phase II Study (NCT01332097)



Treatment Group	N	Change in FEV1 from Baseline at Day 8 (mL)	p-value vs Placebo
Acumapimod 75 mg (repeat dose)	30	+152	0.022
Placebo	30	Not Reported	-

Note: This study did not meet its primary endpoint at Day 10, but showed a significant improvement at Day 8 with the 75 mg repeat dose.

Table 4: Effect on Inflammatory Biomarkers in AECOPD -

AETHER Study (NCT02700919)

Biomarker	Treatment Group	Result	Reference
hsCRP	High Dose Acumapimod	Significant Reduction	[3]
Fibrinogen	High Dose Acumapimod	Significant Reduction	[3]

Experimental Protocols

Clinical Trial Protocol: AETHER Study (NCT02700919)

This protocol is a summary of the methodology employed in the Phase II AETHER study.

Objective: To evaluate the efficacy and safety of two dose regimens of **Acumapimod** in patients with severe acute exacerbations of COPD requiring hospitalization.

Study Design: A Phase II, randomized, double-blind, placebo-controlled, multinational study.

Patient Population: 282 patients hospitalized for a severe AECOPD.

Inclusion Criteria (summary):

Diagnosis of COPD.



Hospital admission for a severe acute exacerbation.

Exclusion Criteria (summary):

Concomitant pneumonia or other respiratory conditions that could confound the results.

Treatment Arms:

- High Dose **Acumapimod**: 75 mg on day 1, followed by 40 mg on days 3 and 5.
- Low Dose **Acumapimod**: 40 mg on day 1, followed by 20 mg on days 3 and 5.
- Placebo: Matching placebo administered on days 1, 3, and 5.

All patients received standard of care, including systemic corticosteroids and antibiotics.

Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) at Day 7.

Methodology for FEV1 Measurement:

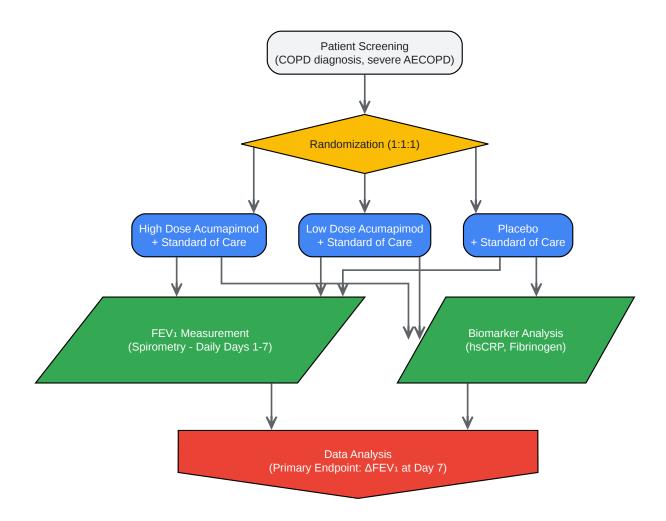
- Spirometry was performed at screening, baseline (Day 1 before dosing), and on Days 2, 3, 4, 5, 6, and 7.
- Measurements were taken using a calibrated spirometer following American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.
- Patients were instructed to perform at least three acceptable forced expiratory maneuvers,
 with the highest FEV1 value being recorded.

Biomarker Analysis:

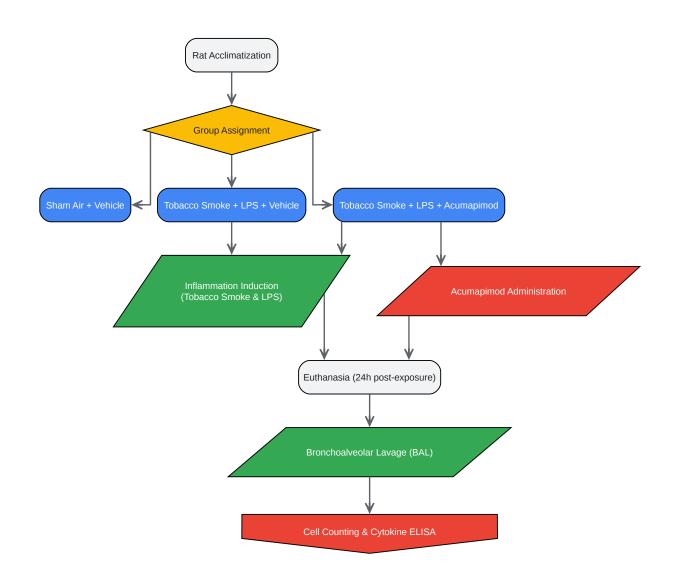
- Blood samples were collected at baseline and on subsequent study days.
- High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels were measured using standard laboratory assays.

Experimental Workflow:









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